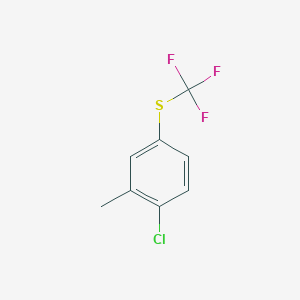

2-Methyl-4-(trifluoromethylthio)chlorobenzene, 96%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

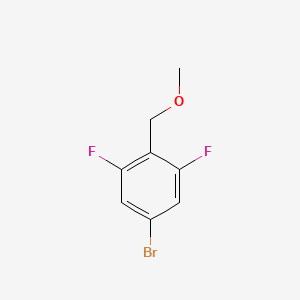

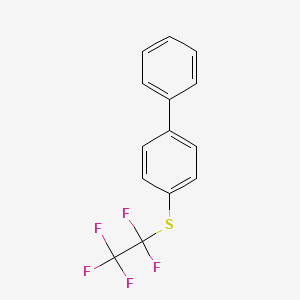

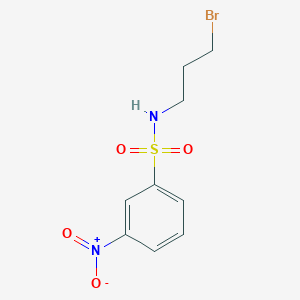

2-Methyl-4-(trifluoromethylthio)chlorobenzene, also known as Methyl Parathion, is a compound with the molecular formula C8H6ClF3S and a molecular weight of 226.65 g/mol . It is widely used as an organophosphate insecticide in agriculture and industry.

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-4-(trifluoromethylthio)chlorobenzene has been described in the literature. For example, the preparation of toltrazuril, a medicament for preventing and treating poultry coccidiosis, involves a condensation and catalytic hydrogenation reduction reaction in the presence of a palladium catalyst on 4-[(trifluoromethyl)thio]-phenol and 2-chloride-5-nitrotoluene, which are utilized as raw materials .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethylthio)chlorobenzene consists of a benzene ring substituted with a methyl group, a trifluoromethylthio group, and a chlorine atom .Aplicaciones Científicas De Investigación

Photoredox Catalysis

The trifluoromethyl group in this compound is widely used in pharmaceutical and agrochemical compounds. It has been used in the development of new methodologies for trifluoromethylation . Recently, the radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethylation radical based on photoredox processes .

Pharmaceutical Applications

The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . It can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Agrochemical Applications

Similar to its use in pharmaceuticals, the trifluoromethyl group is also prevalent in agrochemical compounds . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

PI3K Inhibitors

The compound could potentially be used in the development of PI3K inhibitors. PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .

Regulatory Compliance

The compound is also subject to regulatory compliance under the European Chemicals Agency (ECHA). The ECHA maintains a database of non-confidential data on substances, including data provided by third parties .

Research and Development

Given its unique properties and the ongoing development of new methodologies for trifluoromethylation, this compound is likely to continue to be a subject of interest in research and development in the field of synthetic chemistry .

Propiedades

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCKFIJRAFAEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methyl-4-trifluoromethylsulfanyl-benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

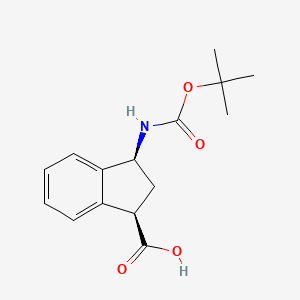

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)